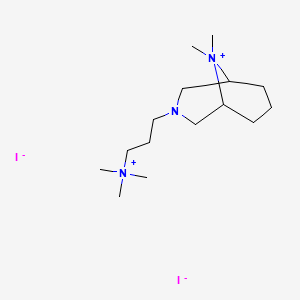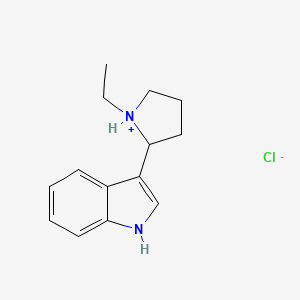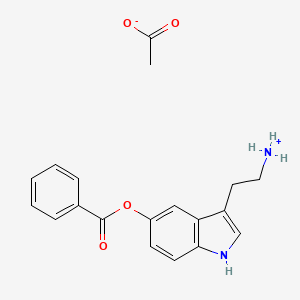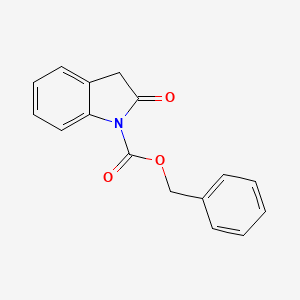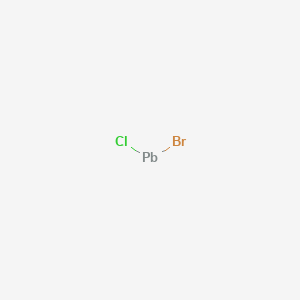
Bromo(chloro)lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(chloro)lead is a chemical compound that contains both bromine and chlorine atoms bonded to a lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)lead typically involves the reaction of lead compounds with bromine and chlorine sources. One common method is the direct halogenation of lead using bromine and chlorine gases under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, this compound can be produced by reacting lead oxide with a mixture of bromine and chlorine gases. The reaction is conducted at elevated temperatures to ensure complete halogenation of the lead compound. The resulting product is then purified through recrystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(chloro)lead undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and halogen gases.
Reduction: Reduction reactions can convert this compound to elemental lead and halogenated hydrocarbons.
Substitution: this compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Lead oxides and halogen gases (bromine and chlorine).
Reduction: Elemental lead and halogenated hydrocarbons.
Substitution: Lead compounds with different halogen or functional group substitutions.
Aplicaciones Científicas De Investigación
Bromo(chloro)lead has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials, including lead-based semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of bromo(chloro)lead involves its interaction with molecular targets and pathways within chemical and biological systems. The compound can act as a catalyst by facilitating electron transfer reactions and stabilizing reaction intermediates. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine atoms bonded to a benzene ring.
Chlorobromoethane: Contains bromine and chlorine atoms bonded to an ethane molecule.
Bromochloromethane: Contains bromine and chlorine atoms bonded to a methane molecule.
Uniqueness of Bromo(chloro)lead
This compound is unique due to the presence of both bromine and chlorine atoms bonded to a lead atom, which imparts distinct chemical properties and reactivity compared to other halogenated compounds
Propiedades
Número CAS |
13778-36-4 |
|---|---|
Fórmula molecular |
BrClPb |
Peso molecular |
322 g/mol |
Nombre IUPAC |
bromo(chloro)lead |
InChI |
InChI=1S/BrH.ClH.Pb/h2*1H;/q;;+2/p-2 |
Clave InChI |
ATMKIOHDSQEHSM-UHFFFAOYSA-L |
SMILES canónico |
Cl[Pb]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



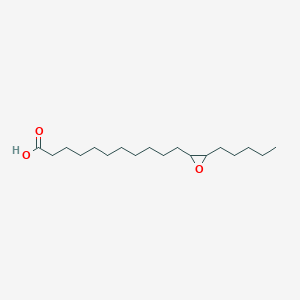
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)

